molecular formula C11H14O2 B017264 alpha,4-Dimethylbenzyl acetate CAS No. 19759-40-1

alpha,4-Dimethylbenzyl acetate

Cat. No. B017264
CAS RN: 19759-40-1
M. Wt: 178.23 g/mol
InChI Key: HOKHCDLSYKTSOU-UHFFFAOYSA-N
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Description

Alpha,4-Dimethylbenzyl acetate, also known as DMBA, is a synthetic compound commonly used in scientific research. It is a colorless liquid with a strong odor and is often used as a fragrance in perfumes and personal care products. DMBA is widely studied due to its unique properties and potential applications in various fields.

Mechanism Of Action

Alpha,4-Dimethylbenzyl acetate acts as an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in cellular metabolism and detoxification. Activation of AhR by alpha,4-Dimethylbenzyl acetate leads to the induction of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds.

Biochemical And Physiological Effects

Alpha,4-Dimethylbenzyl acetate has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. alpha,4-Dimethylbenzyl acetate exposure has also been linked to the development of cancer in animal studies.

Advantages And Limitations For Lab Experiments

Alpha,4-Dimethylbenzyl acetate is a widely used compound in scientific research due to its unique properties. It is relatively easy to synthesize and has a strong odor, making it useful in various applications. However, alpha,4-Dimethylbenzyl acetate is also known to be toxic and can cause skin irritation and respiratory problems in humans. Care should be taken when handling alpha,4-Dimethylbenzyl acetate in laboratory experiments.

Future Directions

There are several future directions for alpha,4-Dimethylbenzyl acetate research. One area of interest is the potential use of alpha,4-Dimethylbenzyl acetate as a biomarker for cancer diagnosis and treatment. alpha,4-Dimethylbenzyl acetate has also been studied for its potential use in insect control and as a pheromone in animal behavior studies. Further research is needed to fully understand the potential applications of alpha,4-Dimethylbenzyl acetate in various fields.
In conclusion, alpha,4-Dimethylbenzyl acetate is a synthetic compound widely used in scientific research due to its unique properties. It has been studied for its potential use as a biomarker for cancer diagnosis and treatment, as well as its applications in insect control and animal behavior studies. While alpha,4-Dimethylbenzyl acetate has advantages in laboratory experiments, care should be taken due to its toxic nature. Further research is needed to fully understand the potential applications of alpha,4-Dimethylbenzyl acetate in various fields.

Synthesis Methods

Alpha,4-Dimethylbenzyl acetate can be synthesized through several methods, including the Friedel-Crafts acylation of toluene with acetic anhydride and aluminum chloride. This method involves the reaction of toluene with acetic anhydride and aluminum chloride to form alpha,4-Dimethylbenzyl acetate and acetic acid. Other methods include the reaction of benzyl chloride with sodium acetate and acetic anhydride or the reaction of benzyl alcohol with acetic anhydride and sulfuric acid.

Scientific Research Applications

Alpha,4-Dimethylbenzyl acetate is widely used in scientific research due to its unique properties. It has been used as a scent lure in insect traps, as a pheromone in animal behavior studies, and as a fragrance in perfumes and personal care products. alpha,4-Dimethylbenzyl acetate has also been studied for its potential use as a biomarker for cancer diagnosis and treatment.

properties

CAS RN

19759-40-1

Product Name

alpha,4-Dimethylbenzyl acetate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-methylphenyl)ethyl acetate

InChI

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3

InChI Key

HOKHCDLSYKTSOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C

Other CAS RN

19759-40-1

Origin of Product

United States

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